LP-925219
Description
Properties
Molecular Formula |
C20H23ClO5S |
|---|---|
Molecular Weight |
410.91 |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C20H23ClO5S/c1-25-14-6-3-11(4-7-14)9-13-10-12(5-8-15(13)21)19-17(23)16(22)18(24)20(26-19)27-2/h3-8,10,16-20,22-24H,9H2,1-2H3/t16-,17-,18+,19+,20-/m1/s1 |
InChI Key |
LRAPPBHMSJGTEO-SWBPCFCJSA-N |
SMILES |
O[C@H]1[C@H](C2=CC=C(Cl)C(CC3=CC=C(OC)C=C3)=C2)O[C@H](SC)[C@@H](O)[C@@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LP925219; LP 925219; LP-925219 |
Origin of Product |
United States |
Lp 925219: a Dual Sglt1/sglt2 Inhibitor Profile
Discovery and Developmental Background
Analogous Relationship to Existing SGLT Inhibitors
LP-925219 is recognized as a potent dual SGLT1/SGLT2 inhibitor, closely related to sotagliflozin (B1681961) (also known as LX4211), which was the first dual SGLT1/SGLT2 inhibitor developed for clinical use pharmakb.com. Sotagliflozin selectively blocks SGLT2 in the kidneys and SGLT1 in the intestines, leading to reduced early-phase glucose absorption and increased levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) pharmakb.com.
The historical context of SGLT inhibitors traces back to phlorizin (B1677692), a non-specific inhibitor of both SGLT1 and SGLT2, which served as the foundational lead compound for medicinal chemistry efforts in this area uni-freiburg.de. While subsequent drug development focused on highly selective SGLT2 inhibitors like dapagliflozin (B1669812) and empagliflozin (B1684318), the recognition of SGLT1's compensatory role and its presence in the intestine spurred interest in dual inhibition. This compound emerged from this research, sharing structural and preclinical pharmacokinetic similarities with sotagliflozin, further advancing the understanding and potential of combined SGLT inhibition.
Chemical Classification and Structural Context
Position as an l-Xyloside Analogue
This compound is chemically classified as an l-xyloside analogue pharmakb.com. This classification places it within a group of compounds that mimic the structure of l-xylose, a five-carbon sugar, and are designed to interact with SGLT transporters. This structural motif is also characteristic of sotagliflozin, further highlighting their close chemical relationship.
Key Structural Variations and Their Implications
The chemical structure of this compound is defined as (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-methoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol nih.gov. A notable structural difference between this compound and its close analogue, sotagliflozin, lies in the substitution on the benzyl (B1604629) ring. Specifically, this compound features a methoxy (B1213986) group, whereas sotagliflozin has an ethoxy group pharmakb.com. This subtle chemical modification has significant implications for the compound's selectivity towards SGLT subtypes. The replacement of the ethoxy group in sotagliflozin with a methoxy group in this compound resulted in a decrease in selectivity for SGLT2 over SGLT1, with the IC50 human SGLT1/IC50 human SGLT2 ratio dropping from 20 to 7.6 pharmakb.com. This alteration underscores how minor structural changes can fine-tune the inhibitory profile of SGLT inhibitors.
Medicinal Chemistry Aspects and Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, exploring how modifications to a molecule's chemical structure influence its biological activity. For this compound, detailed research has characterized its potent inhibitory activity across different species and its pharmacokinetic profile.
In in vitro studies, this compound demonstrated potent inhibitory activity against both mouse SGLT1 and SGLT2, with IC50 values of 22.6 ± 1.0 nmol/L and 0.5 ± 0.1 nmol/L, respectively nih.gov. This compound also proved to be a potent inhibitor of SGLT1 and SGLT2 in rat, dog, and human cells in vitro nih.gov. For human SGLT subtypes, this compound exhibited an IC50 for SGLT2 of 2.1 nM and for SGLT1 of 15.9 nM pharmakb.com. These values indicate a higher potency for SGLT2 compared to SGLT1, but with a dual inhibitory effect.
The specific structural variation involving the methoxy group in this compound, as opposed to the ethoxy group in sotagliflozin, directly impacts its selectivity ratio, reducing the SGLT1/SGLT2 selectivity ratio from 20 (for sotagliflozin) to 7.6 (for this compound) pharmakb.com. This highlights a key SAR insight where a seemingly minor change in an alkyl ether side chain significantly modulates the relative potencies against the two SGLT isoforms.
Pharmacokinetic studies in mice revealed that this compound possesses excellent oral bioavailability (87%) and a relatively long half-life of 7 hours following oral administration nih.gov. These properties are crucial for its potential as an orally available therapeutic agent. In vivo administration of this compound in rodent models resulted in a significant increase in urinary glucose excretion (UGE) and a reduction in postprandial glycemia pharmakb.com. Furthermore, it led to increased cecal glucose content and higher plasma GLP-1 levels, collectively demonstrating that its anti-hyperglycemic effects are derived from the inhibition of both intestinal SGLT1 and renal SGLT2 pharmakb.com. In vitro washout experiments further indicated that this compound exhibited a more prolonged residence time with cells expressing SGLT2 compared to those expressing SGLT1.
The following table summarizes the inhibitory potency of this compound against SGLT1 and SGLT2 in various species:
Table 1: this compound Inhibitory Potency (IC50 Values)
| Target | Species | IC50 (nM) |
| SGLT1 | Mouse | 22.6 ± 1.0 |
| SGLT2 | Mouse | 0.5 ± 0.1 |
| SGLT1 | Human | 15.9 |
| SGLT2 | Human | 2.1 |
| SGLT1 | Rat | Potent |
| SGLT2 | Rat | Potent |
| SGLT1 | Dog | Potent |
| SGLT2 | Dog | Potent |
Note: "Potent" indicates strong inhibitory activity reported without specific IC50 values in the source. nih.gov
Influence of Functional Groups on Inhibitory Activity
The structural characteristics of SGLT inhibitors play a crucial role in their binding affinity and inhibitory potency. This compound is structurally analogous to sotagliflozin wikipedia.orgguidetopharmacology.org. A notable difference lies in the replacement of an ethoxy group present in sotagliflozin with a methoxy group in this compound wikipedia.orgguidetopharmacology.org. This specific functional group modification has been observed to influence the compound's selectivity profile. The change from an ethoxy to a methoxy group in this compound resulted in a decreased selectivity ratio for SGLT2 over SGLT1, with the IC50 ratio for human SGLT1/hSGLT2 shifting from 20 (for sotagliflozin) to 7.6 (for this compound) wikipedia.orgguidetopharmacology.org. This highlights how subtle alterations in functional groups can significantly impact the compound's interaction with SGLT isoforms.
Determinants of SGLT1 versus SGLT2 Selectivity
The differential selectivity of this compound towards SGLT1 and SGLT2 is a key aspect of its pharmacological profile. For mouse SGLT, this compound exhibits an IC50 ratio of 45:1 for SGLT1:SGLT2 guidetopharmacology.org. For human SGLT, the IC50 values are 15.9 nM for SGLT1 and 2.1 nM for SGLT2, resulting in an SGLT1/SGLT2 selectivity ratio of approximately 7.6 wikipedia.orgguidetopharmacology.org. This indicates that while it inhibits both transporters, it shows a preference for SGLT2.
Beyond simple binding affinity, the residence time of this compound with the SGLT proteins also contributes to its selectivity. In vitro washout experiments revealed that this compound maintains a more prolonged residence time with cells expressing SGLT2 compared to those expressing SGLT1 wikipedia.org. This differential binding kinetics can influence the sustained inhibitory effect on each transporter.
Compared to more selective SGLT2 inhibitors like empagliflozin (which has over 2,500-fold selectivity for SGLT2 over SGLT1), enavogliflozin (B607307) (>667-fold selectivity), and bexagliflozin (B1666928) (>2,435-fold selectivity), this compound demonstrates a significantly lower selectivity, positioning it as a true dual SGLT1/SGLT2 inhibitor wikipedia.org.
Table 1: this compound In Vitro Inhibitory Activity (IC50 Values)
| Target (Species) | IC50 (nmol/L) |
| SGLT1 (Mouse) | 22.6 ± 1.0 |
| SGLT2 (Mouse) | 0.5 ± 0.1 |
| SGLT1 (Human) | 15.9 |
| SGLT2 (Human) | 2.1 |
Table 2: this compound Pharmacokinetic Parameters in Mice (10 mg/kg oral dose)
| Parameter | Value |
| Bioavailability | 87% |
| Half-life (Oral) | 7 hours |
Optimization Strategies for Compound Potency
The development of SGLT inhibitors, including dual inhibitors like this compound, involves extensive structure-activity relationship (SAR) studies and various optimization approaches wikipedia.orgguidetopharmacology.orgmdwiki.org. For compounds aiming to achieve maximal renal glucose reabsorption inhibition, strategies for optimizing potency include designing novel dual SGLT1/SGLT2 inhibitors with lower IC50 values for SGLT1 wikipedia.org.
In Vitro Pharmacological Characterization of Lp 925219
Assessment of Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of LP-925219 against SGLT1 and SGLT2 were thoroughly assessed through in vitro assays. These studies aimed to determine the compound's half-maximal inhibitory concentration (IC50) and its activity across various species.
Half-Maximal Inhibitory Concentration (IC50) Determination for SGLT1 and SGLT2
This compound demonstrated potent inhibitory activity against both SGLT1 and SGLT2. For mouse SGLT1, the IC50 value was determined to be 22.6 ± 1.0 nmol/L, while for mouse SGLT2, it was significantly lower at 0.5 ± 0.1 nmol/L. bidepharm.comnih.govmdpi.comnih.gov In human SGLT isoforms, this compound also exhibited strong inhibition, with IC50 values of 15.9 nM for human SGLT1 and 2.1 nM for human SGLT2. uni-freiburg.de
Cross-Species Activity Profiles (e.g., human, mouse, rat, dog SGLTs)
Beyond mouse and human SGLTs, this compound was found to be a potent inhibitor of SGLT1 and SGLT2 in other species, including rat and dog, when tested in vitro. This indicates a broad cross-species activity profile for the compound. bidepharm.comnih.gov
Comparative Analysis of Selectivity Ratios
The selectivity of this compound for SGLT2 over SGLT1 varies by species. For mouse SGLTs, the selectivity ratio (SGLT1 IC50 / SGLT2 IC50) was approximately 45:1 (22.6 nmol/L / 0.5 nmol/L). bidepharm.comidrblab.net In human SGLTs, the selectivity ratio was found to be 7.6 (15.9 nM / 2.1 nM). uni-freiburg.de These ratios highlight this compound as a dual inhibitor with a preference for SGLT2.
Here is a summary of the IC50 values and selectivity ratios:
| Species | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | SGLT1/SGLT2 Selectivity Ratio |
| Mouse | 22.6 ± 1.0 | 0.5 ± 0.1 | 45:1 |
| Human | 15.9 | 2.1 | 7.6:1 |
| Rat | Potent Inhibitor | Potent Inhibitor | Not explicitly quantified |
| Dog | Potent Inhibitor | Potent Inhibitor | Not explicitly quantified |
Cellular Glucose Transport Inhibition Assays
To further characterize the inhibitory effects of this compound, cellular glucose transport inhibition assays were performed using recombinant cell lines.
Utilization of Recombinant Cell Lines (e.g., HEK293 cells expressing SGLTs)
For these assays, stable recombinant cell lines were utilized. Specifically, HEK293 cells were transfected with vectors containing human SGLT1 or human SGLT2 cDNA to establish cell lines that stably express these transporters. bidepharm.comnih.govbldpharm.com These engineered cell lines allowed for the specific assessment of this compound's effect on SGLT-mediated glucose transport.
Measurement of Glucose Uptake Inhibition (e.g., 14C-AMG uptake)
The inhibition of SGLT-mediated glucose uptake was quantified by measuring the uptake of [14C]α-methylglucopyranoside (14C-AMG). bidepharm.combldpharm.com 14C-AMG is a non-metabolizable glucose analog that is specifically transported by sodium-dependent glucose transporters like SGLT1 and SGLT2. bidepharm.com
The experimental procedure involved incubating the SGLT-expressing cells with increasing concentrations of this compound. The percentage of SGLT-mediated 14C-AMG uptake inhibition was calculated by comparing uptake in the presence of this compound to a baseline response (uptake in the presence of a non-selective SGLT inhibitor like phlorizin (B1677692), representing no SGLT-mediated uptake) and a maximum response (uptake in the absence of any SGLT inhibitor, representing total uptake). bidepharm.com Standard sigmoidal dose-response curves were fitted to the data, and the IC50 value was computed as the concentration of this compound that inhibited 14C-AMG uptake by 50% between the baseline and maximum uptake levels. bidepharm.com
Kinetic Binding and Target Engagement Studies
This compound has been demonstrated to be a potent inhibitor of both SGLT1 and SGLT2, exhibiting differential inhibitory strengths against the two transporters. In vitro studies using HEK293 cells engineered to express human SGLT1 or SGLT2 revealed distinct inhibitory concentration 50% (IC50) values. This compound inhibited mouse SGLT1 with an IC50 of 22.6 ± 1.0 nmol/L and mouse SGLT2 with an IC50 of 0.5 ± 0.1 nmol/L. This indicates a significantly higher potency for SGLT2 inhibition compared to SGLT1 guidetopharmacology.orgwikipedia.orguni.lucenmed.com. The compound also demonstrated potent inhibitory activity against SGLT1 and SGLT2 from other species, including rat, dog, and human, in vitro guidetopharmacology.orgwikipedia.org.
Table 1: In Vitro Inhibitory Potency of this compound on Mouse SGLT1 and SGLT2
| Target Protein | IC50 (nmol/L) ± SD |
| Mouse SGLT1 | 22.6 ± 1.0 |
| Mouse SGLT2 | 0.5 ± 0.1 |
Investigation of Dissociation Rates from SGLT1 and SGLT2
The interaction kinetics, particularly the dissociation rates, play a critical role in the sustained pharmacological effect of an inhibitor. Investigations into this compound's dissociation from SGLT1 and SGLT2 were conducted through washout experiments. The observed prolonged inhibition of SGLT2 by this compound, and to a lesser extent SGLT1, even after extensive washing, strongly suggests that the compound exhibits slow dissociation rates from these transporters guidetopharmacology.org. This slow dissociation is a key characteristic that contributes to the compound's sustained inhibitory effect. In contrast, phlorizin, a known non-specific SGLT inhibitor, is recognized for its rapid dissociation from both SGLT1 and SGLT2, and its inability to maintain inhibition under similar washout conditions further highlights the distinct kinetic profile of this compound guidetopharmacology.org.
Washout Experiment Methodologies
The methodologies employed for assessing the kinetic binding and target engagement of this compound involved in vitro compound washout experiments. These studies aimed to evaluate the effective residence time of this compound at SGLT1 and SGLT2. The protocol involved treating HEK293 cells, separately expressing human SGLT1 or human SGLT2, with increasing concentrations of this compound (or phlorizin as a comparator) for 30 minutes at 37°C. Following this incubation, the cells underwent extensive washing to remove unbound compound. Subsequently, the cells were allowed to recover for an extended period, typically 18 to 20 hours, in fresh cell culture medium. After this recovery phase, the cells were washed again before being assayed for SGLT activity using a 14C-alpha-methylglucopyranoside (14C-AMG) uptake assay guidetopharmacology.orgwikipedia.org.
Control experiments, referred to as "no wash" protocols, involved incubating cells in the absence of the test compound for 30 minutes, followed by extensive washing and overnight incubation in cell culture medium, and then assaying SGLT activity in the presence of increasing concentrations of this compound guidetopharmacology.org. This comparative approach allowed for a direct assessment of the compound's ability to maintain its inhibitory effect after removal from the extracellular environment.
Residence Time Characteristics at Target Proteins
Table 2: Summary of Residence Time Characteristics of this compound and Phlorizin
| Compound | Target Protein | Observed Residence Time (relative) | Effect 20h Post-Washout |
| This compound | SGLT2 | Prolonged | Sustained inhibition |
| This compound | SGLT1 | Less prolonged than SGLT2 | Reduced inhibition |
| Phlorizin | SGLT1 | Short | No significant inhibition |
| Phlorizin | SGLT2 | Short | No significant inhibition |
Preclinical Efficacy Studies of Lp 925219 in Animal Models
Renal Glucose Excretion Modulation
LP-925219's ability to influence renal glucose excretion was assessed by measuring urinary glucose excretion (UGE) over a 24-hour period in different mouse genotypes. ctdbase.org
In wild-type (WT) mice, vehicle treatment resulted in a very low 24-hour UGE, representing approximately 0.2% of maximal glucose excretion. When WT mice were administered this compound at a dose of 60 mg/kg twice daily, their UGE increased significantly, reaching levels comparable to those observed in SGLT1/SGLT2 double knockout (DKO) mice, which represent maximal glucose excretion. A single oral dose of 60 mg/kg of this compound in WT mice led to a 24-hour UGE of 68 ± 15% of maximal values, which was significantly higher than vehicle-treated controls but still significantly less than maximal levels. ctdbase.org
Table 1: 24-hour Urinary Glucose Excretion (UGE) in Wild-Type Mice
| Treatment | 24-hour UGE (% of Maximal) |
| Vehicle | 0.2 |
| This compound (60 mg/kg twice daily) | Maximal |
| This compound (60 mg/kg single dose) | 68 ± 15 |
To further understand the specific roles of SGLT1 and SGLT2 inhibition by this compound, studies were conducted in genetically modified mouse models lacking one or both transporters. ctdbase.org
In SGLT1 knockout (KO) mice, vehicle treatment resulted in a 24-hour UGE of approximately 2% of maximal. When this compound was administered to SGLT1 KO mice, it induced a dose-dependent increase in UGE. A maximal effect was observed at a dose of 10 mg/kg, indicating effective inhibition of the remaining SGLT2 activity in these mice. Dosing SGLT1 KO mice with 60 mg/kg this compound twice daily also increased their UGE to maximal levels. ctdbase.org
Vehicle-treated SGLT2 KO mice exhibited a 24-hour UGE of approximately 30% of maximal, demonstrating the compensatory reabsorption of glucose by SGLT1 in the absence of SGLT2. A single dose of 60 mg/kg this compound in SGLT2 KO mice resulted in a 24-hour UGE of 80 ± 18% of maximal, which was not statistically different from maximal values. Similar to WT and SGLT1 KO mice, a twice-daily dose of 60 mg/kg this compound increased UGE in SGLT2 KO mice to maximal levels. ctdbase.org
Dual SGLT1/SGLT2 double knockout (DKO) mice served as a reference for maximal urinary glucose excretion, with vehicle-treated DKO mice exhibiting 100% of maximal UGE. Administration of this compound to DKO mice did not result in a significant increase in UGE, confirming that their glucose excretion was already at its maximal capacity due to the genetic absence of both SGLT1 and SGLT2. ctdbase.org
Table 2: 24-hour Urinary Glucose Excretion (UGE) in Genetically Modified Mouse Models
The studies with this compound demonstrated that this dual SGLT1/SGLT2 inhibitor can achieve maximal 24-hour urinary glucose excretion in mammals. This was evidenced by its ability to increase UGE in WT, SGLT1 KO, and SGLT2 KO mice to the same maximal levels observed in DKO mice, particularly with a twice-daily dosing regimen. ctdbase.org This finding is significant because selective SGLT2 inhibitors typically increase UGE to less than 50% of maximal values, as SGLT1 compensates for the inhibited SGLT2 by reabsorbing a substantial portion of the filtered glucose. ctdbase.org The simultaneous inhibition of both SGLT1 and SGLT2 by this compound overcomes this compensatory mechanism, leading to a more complete inhibition of renal glucose reabsorption. ctdbase.org
Dose-Response Profiles in Renal Glucose Excretion
This compound acts as a potent inhibitor of both mouse SGLT1 and SGLT2. In in vitro studies, this compound exhibited inhibitory concentration 50% (IC50) values of 22.6 ± 1.0 nmol/L for mouse SGLT1 and 0.5 ± 0.1 nmol/L for mouse SGLT2. This indicates a higher potency for SGLT2 inhibition compared to SGLT1. This compound also demonstrated potent inhibition of rat, dog, and human SGLT1 and SGLT2 in vitro. nih.gov
The ability of this compound to inhibit renal glucose reabsorption was investigated in various mouse models. In SGLT1 knockout (KO) mice, this compound induced a dose-dependent increase in 24-hour urinary glucose excretion (UGE). This increase was significantly greater than vehicle-treated values, reaching an almost maximal effect at a dose of 1 mg/kg and achieving maximal UGE at all higher doses. nih.gov In contrast, in SGLT1/SGLT2 double knockout (DKO) mice, no significant increase in UGE was observed with single oral doses of 1, 10, or 60 mg/kg of this compound. This is consistent with the UGE in DKO mice already representing a maximal value. nih.gov
Table 1: In Vitro Inhibition Potency of this compound on Mouse SGLT1 and SGLT2
| Target | IC50 (nmol/L) |
| Mouse SGLT1 | 22.6 ± 1.0 |
| Mouse SGLT2 | 0.5 ± 0.1 |
Intestinal Glucose Absorption Attenuation
This compound's inhibitory action on intestinal SGLT1 plays a crucial role in attenuating glucose absorption from the gastrointestinal tract. This inhibition leads to several observable effects on postprandial glucose excursions and the luminal environment of the intestine.
Impact on Postprandial Glucose Excursions
Studies in mice demonstrated that administration of this compound significantly decreased blood glucose area under the curve (AUC) following a glucose-containing meal challenge. This reduction in postprandial blood glucose excursions highlights this compound's ability to inhibit SGLT1-mediated absorption of dietary glucose in vivo. nih.govnih.gov The attenuation of intestinal glucose absorption by SGLT1 inhibitors like this compound helps to delay and lessen the rapid increase in blood glucose levels after a meal. idrblab.netbldpharm.com
Alterations in Gastrointestinal Glucose Content (e.g., cecal glucose levels)
Consistent with its intestinal SGLT1 inhibitory activity, mice treated with this compound exhibited increased levels of glucose in their cecal contents compared to vehicle-treated mice after a glucose-containing meal challenge. nih.govnih.gov This indicates that less glucose was absorbed in the upper small intestine, leading to a greater presence of glucose in more distal parts of the gastrointestinal tract. nih.gov
Influence on Intestinal pH
The increased glucose content in the cecum of this compound-treated mice was accompanied by a decrease in cecal pH. nih.govnih.gov This reduction in pH is likely attributable to the fermentation of unabsorbed glucose by intestinal microbiota in the colon, which produces short-chain fatty acids (SCFAs). pharmaffiliates.com
Endocrine and Metabolic Systemic Responses
Beyond its direct effects on glucose transport, this compound also modulates systemic endocrine and metabolic responses, notably influencing the secretion of glucagon-like peptide-1 (GLP-1).
Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
This compound treatment resulted in increased levels of circulating total GLP-1 in mice following a glucose-containing meal challenge. nih.govnih.gov The inhibition of SGLT1 in the early small intestine by compounds like this compound can enhance the sustained release of GLP-1 from L-cells located in the more distal parts of the intestine. idrblab.netbldpharm.com This effect is considered an indirect mechanism by which SGLT1 inhibition improves glucose metabolism. idrblab.net The delayed glucose absorption and increased glucose availability in the distal gut, leading to fermentation and SCFA production, are thought to contribute to this enhanced GLP-1 secretion. pharmaffiliates.com
Comprehensive Glycemic Control Assessment
Preclinical studies in various mouse models have demonstrated the significant efficacy of this compound in improving glycemic control through its dual SGLT1/SGLT2 inhibitory action.
In Vitro Potency: this compound exhibits potent inhibitory activity against both SGLT1 and SGLT2 from multiple species. In vitro assessments using HEK293 cells expressing human or mouse SGLT isoforms revealed its inhibitory constants (IC50 values) idrblab.net.
| Target | Species | IC50 (nM) |
| SGLT1 | Mouse | 22.6 ± 1.0 |
| SGLT2 | Mouse | 0.5 ± 0.1 |
| SGLT1 | Rat | Potent |
| SGLT2 | Rat | Potent |
| SGLT1 | Dog | Potent |
| SGLT2 | Dog | Potent |
| SGLT1 | Human | Potent |
| SGLT2 | Human | Potent |
Urinary Glucose Excretion (UGE): A primary mechanism of action for SGLT inhibitors is increasing urinary glucose excretion (UGE). Studies in wild-type (WT), SGLT1 knockout (KO), SGLT2 KO, and SGLT1/SGLT2 double knockout (DKO) mice demonstrated this compound's capacity to maximize UGE. In vehicle-treated mice, DKO mice exhibited maximal UGE, while SGLT2 KO, SGLT1 KO, and WT mice showed significantly lower UGE levels (30%, 2%, and 0.2% of maximal, respectively) idrblab.net. Administration of this compound was shown to increase the 24-hour UGE in WT, SGLT1 KO, and SGLT2 KO mice to levels comparable to those observed in DKO mice, indicating a near-complete inhibition of renal glucose reabsorption idrblab.net.
| Mouse Strain | 24-hour UGE (Relative to DKO Maximal) - Vehicle Treated | 24-hour UGE (Relative to DKO Maximal) - this compound Treated |
| Wild-Type (WT) | 0.2% | Maximal (approaching DKO levels) |
| SGLT1 Knockout (KO) | 2% | Maximal (approaching DKO levels) |
| SGLT2 Knockout (KO) | 30% | Maximal (approaching DKO levels) |
| DKO | Maximal | Maximal |
Postprandial Glycemic Control: this compound also demonstrated significant effects on postprandial glucose levels. In mice, oral administration of this compound prior to a glucose-containing meal challenge resulted in a statistically significant reduction in the blood glucose area under the curve (AUC) idrblab.net. This effect is attributed to the compound's inhibition of intestinal SGLT1, which delays glucose absorption from the gastrointestinal tract idrblab.netpharmaffiliates.com.
Comparative Preclinical Pharmacological Investigations
Comparison of Inhibitory Profiles with Established SGLT Inhibitors
LP-925219 exhibits a distinct inhibitory profile compared to currently established SGLT inhibitors, particularly in its dual targeting of SGLT1 and SGLT2.
This compound demonstrates potent inhibitory activity against both SGLT1 and SGLT2. In in vitro studies using HEK293 cells expressing mouse SGLT1 or SGLT2, this compound showed an IC50 of 22.6 nmol/L for mouse SGLT1 and 0.5 nmol/L for mouse SGLT2. This translates to an SGLT1:SGLT2 IC50 ratio of 45:1 for mouse transporters. wikipedia.orgwikipedia.orgmims.com Furthermore, this compound is a potent inhibitor of rat, dog, and human SGLT1 and SGLT2 in vitro. For human SGLT2, its IC50 was reported as 2.1 nM, and for human SGLT1, it was 15.9 nM, resulting in an SGLT1:SGLT2 selectivity ratio of 7.6. guidetopharmacology.orgmims.comwikipedia.org
This dual inhibitory profile contrasts with selective SGLT2 inhibitors such as empagliflozin (B1684318), which is considered highly selective for SGLT2. guidetopharmacology.org Canagliflozin (B192856), while primarily an SGLT2 inhibitor, also exhibits low-potency SGLT1 inhibition with an IC50 ratio of 155:1. wikipedia.org Dapagliflozin (B1669812) is also known as a selective SGLT2 inhibitor, though it possesses a relatively weaker inhibitory activity against SGLT1 compared to other highly selective SGLT2 inhibitors like empagliflozin. guidetopharmacology.org The lower selectivity ratio of this compound (7.6 for human SGLTs) indicates a more balanced inhibition of both SGLT subtypes compared to these selective SGLT2 inhibitors. guidetopharmacology.orgwikipedia.org
Table 1: In Vitro Inhibitory Potency (IC50) and Selectivity of this compound and Select SGLT Inhibitors
| Compound | SGLT1 IC50 (nM) (Species) | SGLT2 IC50 (nM) (Species) | SGLT1:SGLT2 Selectivity Ratio |
| This compound | 22.6 (mouse) wikipedia.orgmims.com | 0.5 (mouse) wikipedia.orgmims.com | 45:1 (mouse) wikipedia.org |
| 15.9 (human) guidetopharmacology.orgmims.comwikipedia.org | 2.1 (human) guidetopharmacology.orgmims.comwikipedia.org | 7.6 (human) guidetopharmacology.orgwikipedia.org | |
| Canagliflozin | - | - | 155:1 wikipedia.org |
| Dapagliflozin | - | - | Weaker SGLT2 selectivity than empagliflozin guidetopharmacology.org |
| Empagliflozin | - | - | Highly selective for SGLT2 guidetopharmacology.org |
| Sotagliflozin (B1681961) | - | - | 20:1 (human) wikipedia.org |
| Phlorizin (B1677692) | - | - | 1.5:1 wikipedia.org |
This compound is characterized as a potent inhibitor of both SGLT1 and SGLT2. Its IC50 values for mouse SGLT1 and SGLT2 are 22.6 nmol/L and 0.5 nmol/L, respectively. wikipedia.orgmims.com For human SGLT2, the IC50 is 2.1 nM, and for human SGLT1, it is 15.9 nM. guidetopharmacology.orgmims.comwikipedia.org In vitro washout experiments indicated that this compound exhibited a more prolonged residence time with cells expressing SGLT2 compared to SGLT1. mims.com
This compound is described as a close analogue of sotagliflozin, with very similar structure and preclinical pharmacokinetics. wikipedia.orgwikipedia.orgguidetopharmacology.org Sotagliflozin itself is a dual SGLT1/SGLT2 inhibitor. wikipedia.org While both are dual inhibitors, the replacement of the ethoxy group of sotagliflozin with a methoxy (B1213986) in this compound led to a lower selectivity toward SGLT2 over SGLT1 (IC50 hSGLT-1/IC50 hSGLT-2 ratio decreased from 20 to 7.6). guidetopharmacology.orgwikipedia.org This suggests a potentially more balanced SGLT1/SGLT2 inhibition profile for this compound.
In contrast, phlorizin, a non-specific inhibitor of both SGLT1 and SGLT2, has an IC50 ratio of 1.5:1, indicating very low selectivity. wikipedia.org Furthermore, phlorizin demonstrated a much shorter residence time compared to this compound in in vitro washout experiments and was unable to significantly inhibit glucose transport in these assays. mims.com These findings highlight this compound's superior potency and more favorable binding kinetics compared to the historical SGLT inhibitor phlorizin.
Differentiation of Pharmacological Effects in Animal Models
Studies in various mouse models have elucidated the distinct pharmacological effects of this compound, particularly its contributions to renal and intestinal glucose inhibition and its impact on glycemic parameters.
This compound has been shown to maximize urinary glucose excretion (UGE) in wild-type (WT) mice by inhibiting both renal SGLT1 and SGLT2. wikipedia.org In vehicle-treated mice, the 24-hour UGE in SGLT1/SGLT2 double knockout (DKO) mice was maximal (assigned as 100%), while SGLT2 knockout (KO) mice exhibited 30% of maximal UGE, SGLT1 KO mice showed 2%, and WT mice showed 0.2%. wikipedia.org When this compound was administered orally at a dose of 60 mg/kg twice daily, it increased the UGE of SGLT1 KO, SGLT2 KO, and WT mice to levels comparable to those observed in DKO mice, demonstrating its ability to achieve maximal renal glucose reabsorption blockade. wikipedia.org A single dose of this compound (1, 10, or 60 mg/kg) did not significantly increase UGE in DKO mice, confirming that DKO UGE represents the maximal value. wikipedia.org In SGLT1 KO mice, this compound increased UGE in a dose-dependent manner, with the maximal effect achieved at a dose of 10 mg/kg. wikipedia.org
Beyond renal effects, the anti-hyperglycemic effect of this compound in rodent models is attributed to its inhibition of both intestinal SGLT1 and renal SGLT2. guidetopharmacology.orgwikipedia.org SGLT1 is recognized as the primary intestinal transporter responsible for glucose absorption. orientjchem.org By inhibiting SGLT1, this compound contributes to improved glucose control by reducing intestinal glucose absorption. orientjchem.org
Table 2: 24-hour Urinary Glucose Excretion (UGE) in Mouse Models with and without this compound
| Mouse Model | Vehicle-Treated UGE (% of Maximal) wikipedia.org | This compound (60 mg/kg BID) UGE (% of Maximal) wikipedia.org |
| Wild-Type (WT) | 0.2 | Maximal (approaching 100) |
| SGLT1 Knockout (KO) | 2 | Maximal (approaching 100) |
| SGLT2 Knockout (KO) | 30 | Maximal (approaching 100) |
| SGLT1/SGLT2 DKO | 100 (Maximal) | No significant increase |
Oral administration of this compound in rodent models has been shown to result in a significant reduction in postprandial glycemia. guidetopharmacology.orgwikipedia.org In studies involving a glucose-containing meal challenge, this compound-treated mice exhibited decreased levels of blood glucose and cecal pH, alongside increased cecal glucose content and higher plasma GLP-1 levels. wikipedia.org Specifically, a 50 mg/kg oral gavage dose of this compound significantly reduced blood glucose levels following a glucose-containing meal challenge. wikipedia.org
These findings suggest that dual SGLT1/SGLT2 inhibitors like this compound can achieve more comprehensive glycemic control than selective SGLT2 inhibitors. The ability to maximize 24-hour UGE in mammals, combined with effects on intestinal glucose absorption and incretin (B1656795) release, indicates that such agents may offer a superior approach to managing hyperglycemia in diabetic patients compared to therapies that solely target SGLT2. wikipedia.orgorientjchem.org
Mechanistic Elucidation and Underlying Molecular Pathways
Comprehensive Analysis of SGLT1 and SGLT2 Inhibition Synergy
LP-925219 has been engineered to potently inhibit both SGLT1 and SGLT2, which are crucial for glucose reabsorption in the kidneys and absorption in the intestine. In vitro studies using HEK293 cells that express mouse SGLT1 or SGLT2 have determined the inhibitory capacity of this compound. The compound exhibited a half-maximal inhibitory concentration (IC50) of 22.6 nmol/L for mouse SGLT1 and a significantly more potent IC50 of 0.5 nmol/L for mouse SGLT2. This dual action is critical, as selective SGLT2 inhibitors can lead to a compensatory increase in glucose reabsorption by SGLT1.
Role of SGLT1 Compensation in the Kidney
Under normal physiological conditions, SGLT2 is responsible for the reabsorption of the majority of filtered glucose in the kidneys. However, when SGLT2 is inhibited, the glucose load presented to the more distal segments of the proximal tubule, where SGLT1 is located, increases. This can result in a compensatory upregulation of glucose reabsorption by SGLT1, limiting the efficacy of selective SGLT2 inhibitors in promoting urinary glucose excretion (UGE).
Research on this compound in mouse models has elucidated the significance of this compensatory mechanism. In wild-type mice, the administration of this compound led to a dose-dependent increase in UGE, and this effect was even more pronounced in SGLT1 knockout mice. This suggests that by inhibiting both transporters, this compound can overcome the compensatory glucose reabsorption by SGLT1, leading to a more profound and maximal UGE. Studies demonstrated that a twice-daily oral dose of 60 mg/kg of this compound was able to increase the UGE in wild-type, SGLT1 knockout, and SGLT2 knockout mice to the levels observed in mice with a complete knockout of both SGLT1 and SGLT2.
| Transporter | IC50 (nmol/L) |
|---|---|
| Mouse SGLT1 | 22.6 |
| Mouse SGLT2 | 0.5 |
Multi-factorial Mechanisms of Action in Glycemic Control
The therapeutic potential of this compound in glycemic control extends beyond its effects on renal glucose handling, owing to its inhibition of intestinal SGLT1. SGLT1 is the primary transporter responsible for the absorption of dietary glucose in the small intestine.
By inhibiting intestinal SGLT1, this compound demonstrates several synergistic effects that contribute to improved glycemic control:
Reduced Postprandial Glucose Excursions: Inhibition of intestinal SGLT1 delays and reduces the absorption of glucose from the diet, leading to lower blood glucose spikes after meals.
Increased Cecal Glucose and Altered Gut Environment: Unabsorbed glucose travels to the lower gastrointestinal tract, resulting in increased glucose content in the cecum and a corresponding decrease in cecal pH.
Stimulation of Incretin (B1656795) Release: The presence of unabsorbed glucose in the gut lumen stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying. In mouse studies, oral administration of this compound was shown to significantly increase the levels of circulating total GLP-1 following a glucose-containing meal.
These multi-factorial mechanisms, combining enhanced urinary glucose excretion with modulated intestinal glucose absorption and incretin release, underscore the comprehensive approach of dual SGLT1/SGLT2 inhibition for managing blood glucose levels.
| Parameter | Effect of this compound |
|---|---|
| Blood Glucose Area Under the Curve (AUC) | Decreased |
| Circulating Total GLP-1 | Increased |
| Cecal Glucose Content | Increased |
| Cecal pH | Decreased |
Potential Downstream Signaling Pathways and Cellular Effects
Glucose-Lowering Independent Mechanisms
Currently, the publicly available scientific literature focuses predominantly on the direct effects of this compound on SGLT1 and SGLT2 and the resulting impacts on glycemic control. Detailed studies elucidating the specific downstream signaling pathways and cellular effects of this compound, independent of its glucose-lowering action, have not been extensively reported. Further research is required to determine if this compound engages in cellular signaling pathways beyond its primary mechanism of SGLT inhibition.
Translational Research Implications and Future Directions for Lp 925219 Research
Identification of Unexplored Pharmacological Modalities
Potential Beyond Glycemic Control
While LP-925219's primary characterized role is in glycemic control through its potent inhibition of SGLT1 and SGLT2, its classification as a dual SGLT inhibitor suggests potential pharmacological modalities beyond direct glucose lowering. SGLT2 inhibitors, as a class, have demonstrated significant benefits extending beyond glycemic control, encompassing cardiovascular and renal protective effects uni-freiburg.deorientjchem.orgnih.govnih.gov. These include a reduction in cardiovascular events, improvements in endothelial function, and the potential to address associated risk factors such as visceral adipose tissue accumulation, inflammation, hypertension, and dyslipidemia uni-freiburg.denih.gov.
Specifically, SGLT1 inhibition, a key aspect of this compound's mechanism, contributes to improved glucose homeostasis by reducing dietary glucose absorption in the intestine and by increasing the release of glucagon-like peptide-1 (GLP-1) fishersci.ca. Increased GLP-1 levels have been observed with this compound administration in rodent models wikipedia.org. Furthermore, SGLT1 may play a protective role against cardiac ischemia-reperfusion injury fishersci.ca. Given this compound's dual inhibitory action and its structural and pharmacokinetic similarities to sotagliflozin (B1681961), it is plausible that this compound could share some of these broader cardiorenal and metabolic benefits observed with other dual SGLT1/SGLT2 inhibitors. However, direct studies specifically investigating these non-glycemic pharmacological modalities for this compound itself are not extensively detailed in the current preclinical findings.
Optimization of Preclinical Pharmacokinetic Profiles
This compound has demonstrated a favorable preclinical pharmacokinetic profile in mice. Following oral administration of a 10 mg/kg dose, it exhibited excellent oral bioavailability of 87% and a relatively long half-life of 7 hours wikipedia.orguni.lu. Plasma levels remained high at 6 hours post-dosing and were still detectable at 24 hours wikipedia.orguni.lu. After intravenous administration of a 1 mg/kg dose, the half-life was 2.8 hours wikipedia.orguni.lu. These characteristics suggest a promising foundation for further development.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) wikipedia.orguni.lu | Intravenous Administration (1 mg/kg) wikipedia.orguni.lu |
| Bioavailability (%F) | 87% | N/A |
| Half-life (T1/2) | 7.0 ± 0.9 h | 2.8 ± 0.7 h |
| Tmax | 0.3 ± 0 h | N/A |
| Cmax | 3164 ± 802 nmol/L | 1436 ± 97 nmol/L |
| CL (Clearance) | N/A | 29 mL/min per kg |
| AUC0-t | N/A | 1214 ± 12 nmol/L × h |
| AUC0-∞ | 1409 ± 40 nmol/L × h | 1409 ± 40 nmol/L × h |
Note: N/A indicates not applicable or not explicitly provided for that route of administration in the cited sources.
Strategies for Enhancing Bioavailability and Half-Life
While this compound already exhibits high oral bioavailability and a relatively long half-life, further optimization of its pharmacokinetic properties could potentially enable maximal inhibition of renal glucose reabsorption with once-daily oral dosing uni.lu. General strategies for enhancing bioavailability and half-life in drug development typically involve medicinal chemistry modifications to improve absorption, reduce first-pass metabolism, or decrease systemic clearance. Although specific strategies applied to this compound for further enhancement are not detailed in the provided literature, the existing favorable profile provides a strong basis for exploring refinements that could lead to even more sustained efficacy or reduced dosing frequency.
Approaches for Improving Target Residence Time
This compound has shown a prolonged residence time with cells expressing SGLT2 compared to SGLT1 in in vitro washout experiments, a notable difference from phlorizin (B1677692), which demonstrated a much shorter residence time wikipedia.orguni.lu. A longer drug-target residence time is increasingly recognized as a crucial determinant of in vivo efficacy, as it can lead to more sustained pharmacodynamic effects. This prolonged inhibition by this compound may be attributed to a slow dissociation rate from SGLT2.
Approaches for further improving target residence time typically involve optimizing the kinetics of drug-target binding, specifically by decreasing the dissociation rate (koff). This can be achieved through structural modifications that enhance the stability of the drug-target complex. While this compound already possesses this desirable characteristic, particularly for SGLT2, continued research could explore further refinements to maximize its interaction with both SGLT1 and SGLT2, potentially leading to even more robust and prolonged therapeutic effects.
Research Gaps and Unanswered Questions
Long-Term Preclinical Studies
The initial characterization of this compound primarily involved short-term preclinical studies in mice, focusing on acute effects on urinary glucose excretion and pharmacokinetic profiles over 24 hours wikipedia.orguni.lu. A significant research gap for this compound, and for dual SGLT1/SGLT2 inhibitors in general, lies in the need for comprehensive long-term preclinical studies fishersci.ca.
Such studies are crucial to thoroughly assess the sustained efficacy, potential for adaptation, and any long-term physiological consequences of chronic SGLT1/SGLT2 inhibition fishersci.ca. For instance, more data is needed on the long-term safety and cardiovascular consequences specifically related to SGLT1 inhibition fishersci.ca. Long-term preclinical toxicology studies are often a prerequisite to enable longer-duration Phase 2 and Phase 3 clinical trials. While this compound has shown promising short-term results, understanding its long-term impact on various physiological systems, beyond immediate glycemic control, remains an important area for future research to fully establish its translational potential and prepare for extended clinical evaluation.
Deeper Mechanistic Understanding at the Molecular Level
This compound functions through the potent inhibition of both SGLT1 and SGLT2, key transporters involved in glucose reabsorption and absorption. In vitro studies have demonstrated its high potency against mouse SGLT1 with an IC50 of 22.6 nmol/L and mouse SGLT2 with an IC50 of 0.5 nmol/L. google.comctdbase.org This inhibitory activity extends to human, rat, and dog SGLT1 and SGLT2, indicating its broad applicability across species in preclinical models. ctdbase.org
A notable aspect of this compound's molecular interaction is its selectivity profile. Compared to sotagliflozin, a close structural analogue, the presence of a methoxy (B1213986) group in this compound (replacing an ethoxy group) results in a lower selectivity ratio for human SGLT2 over SGLT1, decreasing from 20 to 7.6. google.combldpharm.com This altered selectivity contributes to its dual inhibitory action. Furthermore, kinetic studies have revealed that this compound exhibits a prolonged residence time with cells expressing SGLT2 compared to SGLT1, suggesting a slower dissociation rate from SGLT2. nih.govctdbase.org
The dual inhibition strategy employed by this compound is crucial for maximizing urinary glucose excretion (UGE). While selective SGLT2 inhibitors increase UGE, SGLT1 can reabsorb a significant portion (over 50%) of filtered glucose when SGLT2 is fully inhibited. nih.gov By simultaneously blocking both SGLT1 and SGLT2 in the kidney, this compound achieves a more complete reduction in renal glucose reabsorption, leading to maximal UGE. nih.govgoogle.com Beyond its renal effects, this compound also exerts anti-hyperglycemic effects through the inhibition of intestinal SGLT1. This inhibition leads to an increase in cecal glucose content and elevated plasma glucagon-like peptide-1 (GLP-1) levels, contributing to improved postprandial glycemia by reducing dietary glucose absorption and stimulating incretin (B1656795) release. bldpharm.com
The following table summarizes key in vitro inhibitory potencies and pharmacokinetic parameters of this compound:
| Parameter | Value | Source |
| Mouse SGLT1 IC50 | 22.6 nmol/L | google.comctdbase.org |
| Mouse SGLT2 IC50 | 0.5 nmol/L | google.comctdbase.org |
| Human SGLT1/SGLT2 IC50 Ratio | 7.6 (compared to sotagliflozin's 20) | google.combldpharm.com |
| Oral Bioavailability (mice) | 87% | google.combldpharm.com |
| Half-life (mice) | 7 hours | google.comctdbase.orgbldpharm.com |
Integration into Broader Metabolic Disease Research Landscape
This compound's role is situated within the broader context of research into metabolic diseases, particularly type 2 diabetes mellitus (T2DM). The compound's mechanism of action addresses multiple facets of glucose dysregulation, positioning it as a valuable tool for understanding and potentially managing these complex conditions. nih.govidrblab.netgoogle.combldpharm.com
Relevance in the Context of Evolving SGLT Inhibitor Classes
The development of SGLT inhibitors has significantly advanced the treatment paradigm for T2DM. Initially, selective SGLT2 inhibitors like dapagliflozin (B1669812), empagliflozin (B1684318), and canagliflozin (B192856) emerged as a new class of oral antidiabetic agents. bldpharm.com These agents improve glycemic control primarily by inhibiting SGLT2-mediated renal glucose reabsorption, leading to increased urinary glucose excretion independent of insulin (B600854). nih.gov This mechanism offers the advantage of a low risk of hypoglycemia.
However, a key limitation of selective SGLT2 inhibitors is that they only achieve 50-70% of maximal urinary glucose excretion. nih.gov This is because SGLT1, predominantly located in the late proximal tubule of the kidney, can compensate for SGLT2 inhibition by reabsorbing a substantial portion of the filtered glucose (over 50%) that bypasses the SGLT2 transporters. nih.gov
Dual SGLT1/SGLT2 inhibitors, such as this compound and sotagliflozin, were developed to overcome this compensatory mechanism. nih.govidrblab.netgoogle.comctdbase.orgbldpharm.com By simultaneously inhibiting both SGLT1 and SGLT2, these compounds induce a significantly greater glucosuria and exert a stronger effect on blood glucose levels. ctdbase.org The dual action of this compound not only maximizes renal glucose excretion but also impacts intestinal glucose absorption via SGLT1 inhibition, leading to a reduction in postprandial glycemia and an increase in plasma GLP-1 levels. bldpharm.com This multifactorial approach provides a more comprehensive glucose-lowering effect compared to selective SGLT2 inhibition alone.
Potential for Combination Research Strategies
The inherent dual mechanism of this compound itself represents a form of combination research strategy, integrating two distinct modes of glucose transport inhibition within a single molecule. This approach aims to achieve more effective glycemic control by targeting both renal glucose reabsorption and intestinal glucose absorption, alongside the beneficial incretin effect.
In the broader context of metabolic disease research, the successful application of dual SGLT1/SGLT2 inhibitors highlights the potential for developing therapeutic agents that address multiple pathophysiological pathways simultaneously. The principle of combining different mechanisms of action within a single compound, or through co-administration of distinct agents, is a recognized strategy for achieving more robust control over the diverse metabolic and tissue dysfunctions implicated in the progression of diabetes. Future research could explore the synergistic effects of this compound with other classes of antidiabetic drugs, or investigate its utility in conditions beyond hyperglycemia where SGLT activity may play a role, such as in certain aspects of cardiovascular or renal protection, building on the established benefits observed with SGLT2 inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
